4-chloro-N-(3-chloropropyl)benzenesulfonamide
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Overview
Description
4-chloro-N-(3-chloropropyl)benzenesulfonamide is a chemical compound with the molecular formula C9H11Cl2NO2S and a molecular weight of 268.16 g/mol . This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with chlorine atoms at specific positions. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-chloropropyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-chloropropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(3-chloropropyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides under specific conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include substituted sulfonamides with different functional groups.
Oxidation Reactions: Products include sulfonic acids or sulfonyl chlorides.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
4-chloro-N-(3-chloropropyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a potential therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3-chloropropyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects. The compound’s ability to interact with enzymes such as carbonic anhydrase IX has been studied for its potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(3,4-dichlorophenyl)benzenesulfonamide
- 4-amino-N-(4-chlorophenyl)benzenesulfonamide
- 4-chloro-N-(3-chlorophenyl)benzenesulfonamide
Uniqueness
4-chloro-N-(3-chloropropyl)benzenesulfonamide is unique due to its specific substitution pattern and the presence of both chloro and sulfonamide groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, which can be advantageous in specific research and industrial contexts .
Properties
Molecular Formula |
C9H11Cl2NO2S |
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Molecular Weight |
268.16 g/mol |
IUPAC Name |
4-chloro-N-(3-chloropropyl)benzenesulfonamide |
InChI |
InChI=1S/C9H11Cl2NO2S/c10-6-1-7-12-15(13,14)9-4-2-8(11)3-5-9/h2-5,12H,1,6-7H2 |
InChI Key |
PPSRWQMDHGVFFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCCCl)Cl |
Origin of Product |
United States |
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